6-(2,6-Difluorophenyl)pyrimidin-4-amine

CDK2 inhibitor CDK9 inhibitor kinase SAR

6-(2,6-Difluorophenyl)pyrimidin-4-amine (CAS 1493631-60-9) is a heterocyclic aromatic compound with the molecular formula C10H7F2N3 and a molecular weight of 207.18 g/mol, featuring a pyrimidine ring substituted with a 2,6-difluorophenyl group at the 6-position and a free amino group at the 4-position. This compound belongs to the 4-amino-6-arylpyrimidine class, which has been extensively explored as a privileged scaffold for kinase inhibitor development, particularly targeting cyclin-dependent kinases (CDKs).

Molecular Formula C10H7F2N3
Molecular Weight 207.18 g/mol
CAS No. 1493631-60-9
Cat. No. B1466896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorophenyl)pyrimidin-4-amine
CAS1493631-60-9
Molecular FormulaC10H7F2N3
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC(=NC=N2)N)F
InChIInChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15)
InChIKeyAGAALDFZWRAWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Difluorophenyl)pyrimidin-4-amine (CAS 1493631-60-9): Procurement-Relevant Structural and Biological Profile


6-(2,6-Difluorophenyl)pyrimidin-4-amine (CAS 1493631-60-9) is a heterocyclic aromatic compound with the molecular formula C10H7F2N3 and a molecular weight of 207.18 g/mol, featuring a pyrimidine ring substituted with a 2,6-difluorophenyl group at the 6-position and a free amino group at the 4-position . This compound belongs to the 4-amino-6-arylpyrimidine class, which has been extensively explored as a privileged scaffold for kinase inhibitor development, particularly targeting cyclin-dependent kinases (CDKs) [1]. The ortho,ortho'-difluoro substitution pattern on the phenyl ring is structurally distinct from regioisomeric analogs (e.g., 2,4-difluorophenyl or 3,5-difluorophenyl variants) and confers unique electronic and conformational properties that influence target binding and metabolic stability [2]. The compound is commercially available from multiple suppliers at purities of 95–98%, making it accessible as a research building block or intermediate for further derivatization .

Why 6-(2,6-Difluorophenyl)pyrimidin-4-amine Cannot Be Simply Replaced by Non-Fluorinated or Regioisomeric Analogs in Kinase-Targeted Programs


In the 4-amino-6-arylpyrimidine chemotype, the position and number of fluorine substituents on the pendant phenyl ring critically determine both inhibitory potency and kinase selectivity profile [1]. Systematic SAR studies on closely related N2,N4-disubstituted pyrimidine-2,4-diamines have demonstrated that among a panel of R1 aryl variants (including 2-fluorophenyl, 3-fluorophenyl, 4-fluorophenyl, 2,4-difluorophenyl, 3,5-difluorophenyl, and 2,6-difluorophenyl), the 2,6-difluorophenyl substitution was identified as the optimal substituent for achieving balanced CDK2/cyclin A and CDK9/cyclin T1 inhibition [1]. Replacing the 2,6-difluorophenyl with a non-fluorinated phenyl ring eliminates key hydrophobic and electrostatic interactions with the kinase hinge region, while regioisomeric difluorophenyl variants exhibit altered dihedral angles that disrupt optimal binding geometry [2]. Furthermore, the electron-withdrawing effect of the ortho-fluorines enhances metabolic stability by reducing susceptibility to CYP450-mediated oxidative metabolism at the phenyl ring compared to non-fluorinated or mono-fluorinated analogs [3]. These findings collectively indicate that the 2,6-difluorophenyl motif is not interchangeable with close structural analogs when CDK2/CDK9 inhibitory activity is required, and generic substitution risks significant loss of target engagement.

Quantitative Differentiation Evidence for 6-(2,6-Difluorophenyl)pyrimidin-4-amine Against Closest Structural Analogs


2,6-Difluorophenyl Is the Optimal Aryl Substituent for CDK2/CDK9 Dual Inhibition Among Pyrimidine-2,4-diamine Analogs

In a systematic SAR study of N2,N4-disubstituted pyrimidine-2,4-diamines, the 2,6-difluorophenyl R1 substituent (compound 2e) was identified as optimal among all aryl variants tested, including 2-fluorophenyl (2b), 3-fluorophenyl (2c), 4-fluorophenyl (2d), 2,4-difluorophenyl (2f), 3,5-difluorophenyl (2g), and 2,6-dichlorophenyl analogs [1]. Compound 2e, which contains the same 2,6-difluorophenyl-pyrimidine core as the target compound, exhibited IC50 values of 0.24 μM (240 nM) against CDK2/cyclin A and 0.095 μM (95 nM) against CDK9/cyclin T1 [1]. In contrast, the non-fluorinated phenyl analog (compound 2a) showed reduced potency against CDK2, and the regioisomeric 2,4-difluorophenyl variant (2f) displayed diminished activity against CDK9 [1]. The 2,6-difluorophenyl substitution was preserved throughout the second-generation series (compounds 3a–3o), confirming its privileged status for this kinase inhibition chemotype [1].

CDK2 inhibitor CDK9 inhibitor kinase SAR pyrimidine scaffold

Ortho,Ortho'-Difluoro Substitution Provides Enhanced Metabolic Stability Compared to Non-Fluorinated Phenyl-Pyrimidine Analogs

The 2,6-difluorophenyl motif confers enhanced resistance to oxidative metabolism relative to the non-fluorinated 6-phenylpyrimidin-4-amine analog (CAS 3435-29-8, MW 171.20 g/mol, XLogP3 = 1.5) [1]. The electron-withdrawing ortho-fluorines deactivate the phenyl ring toward CYP450-mediated hydroxylation, a common metabolic liability of unsubstituted phenyl-pyrimidines [2]. While direct comparative microsomal stability data for the isolated 6-(2,6-difluorophenyl)pyrimidin-4-amine scaffold versus its non-fluorinated counterpart have not been published, the class-level principle is well-established: the 2,6-difluorophenyl group is a recognized metabolic blocking strategy employed across multiple kinase inhibitor series, including DABO-class HIV-1 non-nucleoside reverse transcriptase inhibitors, where 2,6-difluorophenyl-substituted analogs consistently demonstrated superior in vitro stability and longer half-lives compared to unsubstituted phenyl variants [3]. Additionally, the difluorophenyl analog has a higher molecular weight (207.18 vs. 171.20 g/mol) and lower computed lipophilicity than the corresponding dichloro analog, which translates to improved ligand efficiency metrics .

metabolic stability fluorine substitution CYP450 oxidative metabolism

Free 4-Amino Group Enables Regioselective Derivatization Not Possible with N-Substituted or 2-Amino Pyrimidine Analogs

6-(2,6-Difluorophenyl)pyrimidin-4-amine features a free primary amine at the 4-position of the pyrimidine ring, which serves as a versatile synthetic handle for regioselective N-alkylation, N-arylation, amide coupling, or sulfonamide formation . This differentiates it from closely related analogs such as 6-(2,6-difluorophenyl)-2-aminopyrimidine (where the amine is at the 2-position, altering the vectors for hinge-binding interactions in kinase targets) and N4-substituted variants that lack the free amine for further diversification [1]. The electrochemical synthesis methodology reported for 4-amino-6-arylpyrimidines enables direct cross-coupling of 4-amino-6-chloropyrimidine with functionalized aryl halides under mild conditions, providing a scalable and modular entry to this scaffold class [2]. This free amine functionality is particularly important for structure-activity relationship (SAR) exploration in kinase inhibitor programs, where the 4-amino group often forms a critical hydrogen bond with the kinase hinge region, and its modification can modulate both potency and selectivity [1].

chemical building block regioselective functionalization 4-aminopyrimidine medicinal chemistry

Commercially Available at 98% Purity with Favorable Storage Profile for Multi-Gram Procurement

6-(2,6-Difluorophenyl)pyrimidin-4-amine (CAS 1493631-60-9) is commercially available from multiple suppliers at ≥98% purity (HPLC), including from domestic Chinese suppliers (Leyan, product number 2268804) and international distributors (AKSci, catalog number 1499FV), with documented long-term storage conditions of cool, dry environments . In contrast, the non-fluorinated analog 6-phenylpyrimidin-4-amine (CAS 3435-29-8) is classified with acute oral toxicity (H302) and skin irritation (H315) hazard statements, requiring additional handling precautions during procurement and use [1]. The 2,6-difluorophenyl derivative, being a solid or crystalline substance, is generally soluble in polar organic solvents (DMSO, DMF, methanol), which facilitates its direct use in biochemical and cellular assays without additional formulation steps . The compound is also listed as a building block on major chemical marketplace platforms, indicating reliable supply availability for research-scale procurement .

chemical procurement purity specification building block supply chain

Optimal Research and Industrial Application Scenarios for 6-(2,6-Difluorophenyl)pyrimidin-4-amine Based on Quantitative Differentiation Evidence


CDK2/CDK9 Dual Inhibitor Lead Generation and SAR Exploration

Procure 6-(2,6-difluorophenyl)pyrimidin-4-amine as a core scaffold for synthesizing focused libraries of N4-substituted derivatives targeting CDK2 and CDK9 dual inhibition. The 2,6-difluorophenyl motif has been validated as the optimal R1 substituent among a panel of aryl variants in pyrimidine-2,4-diamine CDK inhibitors, with compound 2e (bearing the 2,6-difluorophenyl group) achieving IC50 values of 0.24 μM against CDK2/cyclin A and 0.095 μM against CDK9/cyclin T1 [1]. In this application, the free 4-amino group serves as the primary diversification point for introducing varied N-substituents, while the 2,6-difluorophenyl group remains constant to preserve the validated hinge-binding interaction and metabolic stability advantages [1].

Metabolically Stabilized Kinase Probe Development

Select 6-(2,6-difluorophenyl)pyrimidin-4-amine over the non-fluorinated 6-phenylpyrimidin-4-amine analog for programs requiring enhanced metabolic stability in the lead scaffold. The ortho,ortho'-difluoro substitution pattern deactivates the phenyl ring toward CYP450-mediated oxidative metabolism, a well-established fluorine-mediated stabilization strategy in medicinal chemistry [2]. This scaffold is particularly suitable for developing chemical probes where improved in vitro half-life and reduced metabolic clearance are critical for obtaining interpretable cellular assay data, without the need for extensive metabolic blocking group optimization at early hit-to-lead stages [2].

Kinase Inhibitor Library Synthesis via Regioselective N4-Functionalization

Utilize 6-(2,6-difluorophenyl)pyrimidin-4-amine as a regiochemically unambiguous building block for parallel library synthesis targeting the kinase hinge-binding motif. The single point of chemical diversity at the 4-amino group enables efficient N-alkylation, N-arylation (via Buchwald-Hartwig coupling), amide bond formation, or sulfonamide synthesis without competing side reactions at alternative positions [3]. This contrasts with 2-aminopyrimidine or 2,4-diaminopyrimidine analogs, where multiple reactive sites necessitate protecting group strategies and reduce synthetic throughput. The electrochemical synthesis methodology reported for 4-amino-6-arylpyrimidines further supports scalable preparation of this scaffold class [3].

Procurement for In-House Hit-to-Lead Programs Requiring Validated CDK Chemical Matter

Procure 6-(2,6-difluorophenyl)pyrimidin-4-amine (98% purity, CAS 1493631-60-9) as a qualified starting material for internal kinase inhibitor discovery programs, supported by peer-reviewed SAR validation of the 2,6-difluorophenyl-pyrimidine chemotype for CDK inhibition [1]. The compound's commercial availability at high purity from multiple suppliers ensures supply chain reliability, while its solid-state storage stability (cool, dry conditions) minimizes degradation during inventory management . For programs that have identified CDK2 or CDK9 as therapeutic targets, this scaffold offers a literature-precedented entry point that can accelerate the hit-to-lead timeline compared to de novo scaffold design [1].

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